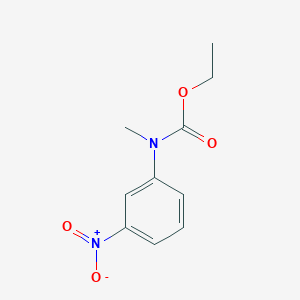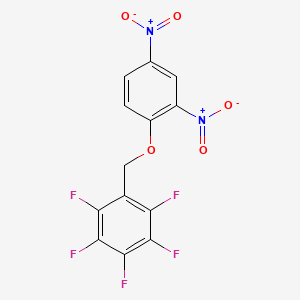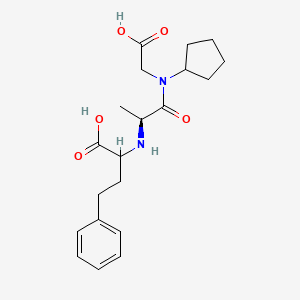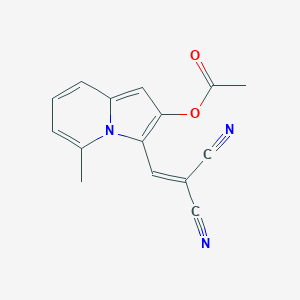
3-(2,2-Dicyanoethenyl)-5-methylindolizin-2-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,2-Dicyanoethenyl)-5-methylindolizin-2-yl acetate is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dicyanoethenyl group, a methyl group, and an indolizinyl acetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dicyanoethenyl)-5-methylindolizin-2-yl acetate typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation reaction, where malononitrile reacts with an aldehyde in the presence of a base to form the dicyanoethenyl group . This intermediate can then undergo further reactions to introduce the indolizinyl and acetate groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,2-Dicyanoethenyl)-5-methylindolizin-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the dicyanoethenyl group or other functional groups within the molecule.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(2,2-Dicyanoethenyl)-5-methylindolizin-2-yl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing new bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Wirkmechanismus
The mechanism by which 3-(2,2-Dicyanoethenyl)-5-methylindolizin-2-yl acetate exerts its effects involves interactions with molecular targets and pathways. The dicyanoethenyl group can participate in electron transfer processes, while the indolizinyl acetate moiety may interact with specific enzymes or receptors. These interactions can lead to various biological and chemical effects, depending on the context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,2-Dicyanoethenyl)pyrrole: Similar in structure but lacks the indolizinyl and acetate groups.
4-[(2,2-Dicyanoethenyl)amino]benzenesulfonamides: Contains a dicyanoethenyl group but differs in the rest of the structure.
Uniqueness
3-(2,2-Dicyanoethenyl)-5-methylindolizin-2-yl acetate is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications that similar compounds may not be suitable for.
Eigenschaften
| 84920-11-6 | |
Molekularformel |
C15H11N3O2 |
Molekulargewicht |
265.27 g/mol |
IUPAC-Name |
[3-(2,2-dicyanoethenyl)-5-methylindolizin-2-yl] acetate |
InChI |
InChI=1S/C15H11N3O2/c1-10-4-3-5-13-7-15(20-11(2)19)14(18(10)13)6-12(8-16)9-17/h3-7H,1-2H3 |
InChI-Schlüssel |
ORFYNBSXVBIOHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC2=CC(=C(N12)C=C(C#N)C#N)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




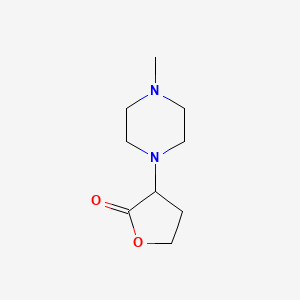
![1-{[(Trimethylsilyl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14421291.png)
![4-[3-(Phenylsulfanyl)propyl]cyclohex-2-EN-1-one](/img/structure/B14421292.png)
